molecular formula C6H4BrN3O B2502892 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one CAS No. 163452-70-8

7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one

Cat. No. B2502892
CAS RN: 163452-70-8
M. Wt: 214.022
InChI Key: ZYZOSWDYDRRXPZ-UHFFFAOYSA-N
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Description

The compound "7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one" is a brominated heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers do discuss various brominated heterocyclic compounds that share some structural similarities, such as brominated imidazo[4,5-b]pyridine and pyrazolo[3,4-b]pyridine derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds typically involves the condensation of diamino-substituted pyridines with aromatic aldehydes, followed by alkylation reactions. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water . Similarly, 3-aminoimidazo[1,2-a]pyridines were synthesized using an ionic liquid-promoted one-pot synthesis . These methods could potentially be adapted for the synthesis of "7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of synthesized brominated heterocycles are often confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography . Theoretical calculations using DFT methods can also provide insights into the electronic structure and properties of these molecules .

Chemical Reactions Analysis

The brominated heterocycles can undergo various chemical reactions, including alkylation, arylation, and coupling reactions, to yield a diverse array of derivatives with potential biological activities. For instance, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives underwent copper-catalyzed coupling reactions with various sulfonamide derivatives to produce targeted compounds with antibacterial and antioxidant properties . These reactions highlight the versatility of brominated heterocycles as building blocks for medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds are influenced by their molecular structure. The presence of bromine atoms can increase the density and molecular weight of these compounds, and may also affect their solubility and reactivity. The synthesized compounds often exhibit biological activities, such as antibacterial and antioxidant properties, which are evaluated using various assays . Theoretical calculations and molecular docking studies can be used to predict the binding affinity of these compounds to biological targets, as demonstrated by the docking study of imidazo[4,5-b]pyridine derivatives into the binding site of S. aureus tyrosyl-tRNA synthetase .

Scientific Research Applications

Synthesis of Polyheterocyclic Ring Systems

Researchers utilized derivatives of 7-Bromo-imidazo[4,5-c]pyridin-4-one as precursors for constructing new polyheterocyclic ring systems, highlighting their significance in developing compounds with potential antibacterial properties (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Development of Antimicrobial Agents

A study on the synthesis of functionalized dihydroimidazo[1,2-A]pyridines and 4-thiazolidinone derivatives from maleimide presented a new class of antimicrobial agents. This research emphasizes the potential of 7-Bromo-imidazo[4,5-c]pyridin-4-one derivatives in addressing pathogenic bacteria and yeast infections (Salhi et al., 2020).

Exploration in Medicinal Chemistry

The derivatives of 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one have been explored for their potential in medicinal chemistry. A two-step synthesis involving these derivatives highlighted their utility in creating a molecular scaffold, indicating their relevance in the search for new biological targets (Schmid, Schühle, & Austel, 2006).

Intermediate for Biologically Active Compounds

Another study presented the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one as an important intermediate for creating biologically active compounds, showcasing the compound's pivotal role in drug development processes (Wang et al., 2016).

Novel Heterocyclization Methods

Research into the reaction of bromomethylazoles and tosylmethyl isocyanide for synthesizing the core of marine alkaloids variolins and related azolopyrimidines demonstrates innovative methods in heterocyclization, further indicating the versatility of 7-Bromo-imidazo[4,5-c]pyridin-4-one derivatives in synthesizing complex heterocyclic compounds (Mendiola et al., 2004).

properties

IUPAC Name

7-bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-6(11)5-4(3)9-2-10-5/h1-2H,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZOSWDYDRRXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=O)N1)NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one

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